1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
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Overview
Description
1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.08883226 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis : This area of research focuses on the synthesis of novel diheteroaryl thienothiophene derivatives, including compounds similar to the one mentioned, showcasing their potential in creating bis-pyrimidine, bis-pyrazole, and other derivatives with significant chemical properties for further study and applications in materials science and pharmaceuticals (Mabkhot et al., 2011).
Chemical Characterization and Antiviral Activity : Research into the characterization and potential antiviral activities of novel heterocyclic compounds derived from pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives highlights the role of these compounds in developing antiviral agents (Attaby et al., 2006).
Potential Applications
Antibacterial and Antifungal Activity : Synthesized thieno[2, 3-d]pyrimidines have been tested for antibacterial activity, indicating their potential use in developing new antibacterial drugs (Salahuddin et al., 2009).
Microwave-mediated Synthesis for Heterocycles : Efficient methods using microwave-mediated synthesis for benzothiazole- and benzimidazole-based heterocycles have been developed, demonstrating the importance of these compounds in creating various heterocyclic derivatives for diverse applications (Darweesh et al., 2016).
Protein Kinase Inhibitors : The development of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines as potential protein kinase inhibitors showcases the application of such compounds in therapeutic areas, particularly in cancer treatment (Sušnik et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-6-5-7(2)14-11(13-6)16-12-15-8(3)10(18-12)9(4)17/h5H,1-4H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWBZIVMIHBCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C(S2)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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